molecular formula C24H25NO3 B590405 N,N,O-Tribenzyl-D-serine CAS No. 1798838-54-6

N,N,O-Tribenzyl-D-serine

Cat. No. B590405
CAS RN: 1798838-54-6
M. Wt: 375.468
InChI Key: YJYZRGIVWMUIMJ-HSZRJFAPSA-N
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Description

“N,N,O-Tribenzyl-D-serine” is a biochemical used for proteomics research . It has a molecular formula of C31H31NO3 and a molecular weight of 465.58 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, D-serine, a related compound, is known to be synthesized from L-serine by the neuronal enzyme serine racemase . This process is critical for complex behaviors such as cognition and social behavior .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 31 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 465.58 . No additional physical and chemical properties were found in the search results.

Scientific Research Applications

Role in Cellular Processes and Cancer Research

N,N,O-Tribenzyl-D-serine is a derivative of serine, an amino acid that plays a pivotal role in several cellular processes. Although the specific studies on this compound are not directly available, research on serine, including its D-form, has shown significant biological importance. Serine is indispensable for cellular functions, being a major source of one-carbon units for methylation reactions and playing a critical role in the regulation of methyl group transfer. The metabolism of serine is of critical importance for controlling various cellular processes. Moreover, L-serine has been implicated in the development of breast cancer and other tumors, highlighting the importance of serine metabolism in cancer research (Kalhan & Hanson, 2012).

Serine and One-carbon Metabolism in Cancer

The non-essential amino acid serine supports metabolic processes crucial for the growth and survival of proliferating cells, including protein, amino acid, and glutathione synthesis. As a significant one-carbon donor to the folate cycle, serine contributes to nucleotide synthesis, methylation reactions, and the generation of NADPH for antioxidant defense. Many cancer cells are highly dependent on serine, providing several novel therapeutic opportunities, either through the inhibition of de novo serine synthesis or by limiting the availability or uptake of exogenous serine (Yang & Vousden, 2016).

Implications in Neurological Disorders

D-Serine is a potent co-agonist at the NMDA glutamate receptor and has been the subject of many studies to ascertain its metabolism, physiological functions, and possible clinical relevance. It plays a key role in the development, learning, and cell death signaling. Decreased function of the NMDA receptor is related to the etiology of schizophrenia, and the use of D-serine as add-on therapy is beneficial in treating symptoms of treatment-refractory schizophrenia. This underscores the potential of D-serine in reducing cognitive dysfunction in schizophrenia and depression (MacKay et al., 2019).

Therapeutic Potential and Biomarker in Psychiatry

Clinical and preclinical investigations have suggested D-serine's antidepressant properties and its potential as a biomarker for antidepressant response to ketamine. This highlights the broad scope of serine's application in neuroscience, from understanding basic physiological functions to developing therapeutic strategies for complex mental health disorders (MacKay et al., 2019).

Mechanism of Action

“N,N,O-Tribenzyl-D-serine” is used in proteomics research . D-serine, a related compound, is a potent co-agonist at the NMDA glutamate receptor and appears to have a major modulatory role in NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration .

Future Directions

D-serine, a related compound, remains under active study for schizophrenia, both directly and indirectly through D-amino acid oxidase (DAAO) inhibitors . D-serine has also been proposed as an adjunct to cognitive remediation . These studies suggest potential future directions for research involving “N,N,O-Tribenzyl-D-serine” and related compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N,O-Tribenzyl-D-serine can be achieved through a multi-step reaction starting from commercially available starting materials.", "Starting Materials": [ "D-serine", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of D-serine by reaction with benzyl chloride in the presence of sodium hydroxide to yield N-benzyl-D-serine.", "Step 2: Protection of the amino group of N-benzyl-D-serine by reaction with benzyl chloride in the presence of sodium hydroxide to yield N,N-dibenzyl-D-serine.", "Step 3: Deprotection of the carboxylic acid group of N,N-dibenzyl-D-serine by treatment with hydrochloric acid to yield N,N-dibenzylserine.", "Step 4: Protection of the hydroxyl group of N,N-dibenzylserine by reaction with benzyl chloride in the presence of sodium hydroxide to yield N,N,O-tribenzylserine.", "Step 5: Purification of N,N,O-tribenzylserine by extraction with diethyl ether, washing with sodium bicarbonate solution, and drying over sodium sulfate." ] }

CAS RN

1798838-54-6

Molecular Formula

C24H25NO3

Molecular Weight

375.468

IUPAC Name

(2R)-2-(dibenzylamino)-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C24H25NO3/c26-24(27)23(19-28-18-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,26,27)/t23-/m1/s1

InChI Key

YJYZRGIVWMUIMJ-HSZRJFAPSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(COCC3=CC=CC=C3)C(=O)O

synonyms

(R)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanoic Acid Phenylmethyl Ester

Origin of Product

United States

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